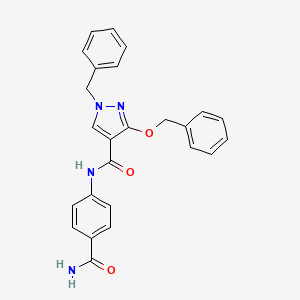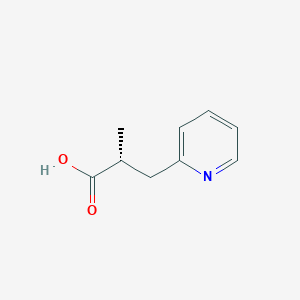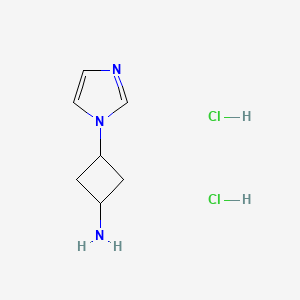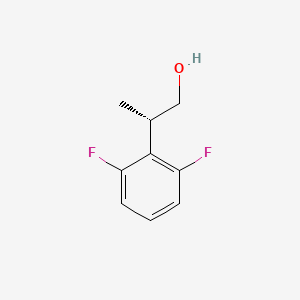
1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide, also known as BPPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BPPC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Functionalization Reactions
Research into the functionalization reactions of pyrazole derivatives, similar to "1-benzyl-3-(benzyloxy)-N-(4-carbamoylphenyl)-1H-pyrazole-4-carboxamide," has shown significant interest in synthetic chemistry. Studies by İ. Yıldırım, F. Kandemirli, and colleagues on pyrazole carboxylic acids and their derivatives highlight the versatility of these compounds in creating a variety of products through reactions with different amines and reagents. These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005); (Yıldırım & Kandemirli, 2006).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and detailed characterization of novel pyrazole derivatives, as exemplified by K. Kumara and colleagues, provide insights into the molecular structure and properties of such compounds. Their work on synthesizing and characterizing a novel pyrazole derivative with specific substituents shows the potential for tailoring the physical and chemical properties of these compounds for various applications, including optoelectronic devices and as intermediates in organic synthesis (Kumara et al., 2018).
Herbicidal Activity of Pyrazole-4-carboxamide Derivatives
The agricultural application of pyrazole-4-carboxamide derivatives has been explored through the synthesis and evaluation of their herbicidal activity. Studies by R. Ohno and colleagues on novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives demonstrate the impact of different substituents on the pyrazole ring on herbicidal efficiency and selectivity. These compounds offer promising leads for the development of new herbicides with improved performance and lower environmental impact (Ohno et al., 2004).
Antimicrobial and Antiproliferative Activities
The exploration of pyrazole derivatives for biomedical applications, such as antimicrobial and antiproliferative agents, has been a focus of recent research. Studies on the synthesis and evaluation of pyrazole-sulfonamide derivatives and their in vitro activities against various cancer cell lines reveal the potential of these compounds as leads for the development of new anticancer therapies. These studies underscore the diversity of biological activities that can be achieved through structural modifications of the pyrazole core (Mert et al., 2014).
Propriétés
IUPAC Name |
1-benzyl-N-(4-carbamoylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c26-23(30)20-11-13-21(14-12-20)27-24(31)22-16-29(15-18-7-3-1-4-8-18)28-25(22)32-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H2,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJDAWXPUZAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)





![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2592880.png)
![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)



![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2592890.png)
